BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (4-
Phenoxyphenyl)methanol: Discovery, Synthesis,
and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

Cat. No.: B189083

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenoxyphenyl)methanol, also known as 4-phenoxybenzyl alcohol, is an aromatic alcohol
that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its
unique structure, featuring a diphenyl ether moiety and a reactive hydroxymethyl group, makes
it a significant building block in the development of pharmaceuticals, agrochemicals, and
materials science. This technical guide provides a comprehensive overview of the discovery,
synthesis, and physicochemical properties of (4-Phenoxyphenyl)methanol, along with
detailed experimental protocols and a logical workflow for its preparation.

Introduction

(4-Phenoxyphenyl)methanol is a white solid organic compound with the chemical formula
C13H1202.[1] Its molecular structure consists of a benzyl alcohol core where the phenyl ring is
substituted at the para position with a phenoxy group. This structural motif is of interest in
medicinal chemistry and materials science due to the combination of the flexible ether linkage
and the reactive benzylic alcohol. While the specific historical details of its initial discovery are
not extensively documented in readily available literature, its synthesis and properties are well-
established within the broader context of organic chemistry. The compound is primarily utilized
as a chemical intermediate for the synthesis of more complex molecules.[2]
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Physicochemical Properties

A summary of the key physicochemical properties of (4-Phenoxyphenyl)methanol is
presented in the table below. This data is essential for its handling, characterization, and
application in synthetic chemistry.

Property Value Reference
Molecular Formula C13H1202 [1]
Molecular Weight 200.23 g/mol [1]

CAS Number 2215-78-3 [1]
Appearance Solid

1S/C13H1202/c14-10-11-6-8-
InChl 13(9-7-11)15-12-4-2-1-3-5- [1]
12/h1-9,14H,10H2

FEOMFFKZOZMBKD-
InChIKey [1]
UHFFFAOYSA-N

C1=CC=C(C=C1)0C2=CC=C(
SMILES [1]
C=C2)CO

Purity 98% (typical) [3]

Synthesis of (4-Phenoxyphenyl)methanol

The synthesis of (4-Phenoxyphenyl)methanol can be achieved through several established
organic chemistry reactions. The most common and practical approaches involve the reduction
of a corresponding carbonyl compound or the formation of the diaryl ether bond. Below are
detailed experimental protocols for two primary synthetic routes.

Synthesis via Reduction of 4-Phenoxybenzaldehyde

One of the most direct methods for the preparation of (4-Phenoxyphenyl)methanol is the
reduction of 4-phenoxybenzaldehyde. This method is generally high-yielding and utilizes
common reducing agents.
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Experimental Protocol:

e Materials: 4-phenoxybenzaldehyde, sodium borohydride (NaBH4), methanol, diethyl ether,

water, anhydrous magnesium sulfate.

e Procedure:

[¢]

In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 eq) in methanol.
Cool the solution in an ice bath.
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 2-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.

Extract the aqueous residue with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to obtain pure (4-Phenoxyphenyl)methanol.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route to (4-Phenoxyphenyl)methanol

by forming the ether linkage. This method involves the reaction of a phenoxide with a benzyl
halide.[4][5][6]

Experimental Protocol:
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e Materials: 4-hydroxybenzyl alcohol, bromobenzene, sodium hydride (NaH), anhydrous N,N-
dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate.

e Procedure:

o To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a three-necked
flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-
hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

o After the addition is complete, allow the mixture to warm to room temperature and stir for 1
hour, or until the evolution of hydrogen gas ceases.

o Add bromobenzene (1.1 eq) to the reaction mixture.
o Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours.
o Monitor the reaction progress by TLC.

o After completion, cool the reaction mixture to room temperature and quench by the slow
addition of water.

o Extract the mixture with ethyl acetate (3 x 50 mL).
o Combine the organic layers and wash with water and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to afford (4-
Phenoxyphenyl)methanol.

Synthesis via Ullmann Condensation

The Ullmann condensation is another powerful method for the formation of diaryl ethers and
can be adapted for the synthesis of (4-Phenoxyphenyl)methanol.[7][8][9] This reaction
typically involves the copper-catalyzed coupling of a phenol with an aryl halide.

Experimental Protocol:
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o Materials: 4-bromobenzyl alcohol, phenol, potassium carbonate (K2COs), copper(l) iodide
(Cul), pyridine, N,N-dimethylformamide (DMF).

e Procedure:

o In a flame-dried Schlenk flask, combine 4-bromobenzyl alcohol (1.0 eq), phenol (1.2 eq),
potassium carbonate (2.0 eq), and copper(l) iodide (0.1 eq).

o Evacuate and backfill the flask with an inert gas.

o Add anhydrous DMF and pyridine as a co-solvent.

o Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
o Monitor the reaction by TLC.

o Upon completion, cool the mixture to room temperature and filter through a pad of Celite
to remove inorganic salts.

o Wash the Celite pad with ethyl acetate.

o Combine the filtrate and washings, and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
o Purify the residue by column chromatography to yield (4-Phenoxyphenyl)methanol.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of (4-
Phenoxyphenyl)methanol, highlighting the key stages from starting materials to the final
purified product.
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Caption: Logical workflow for the synthesis of (4-Phenoxyphenyl)methanol.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction
of (4-Phenoxyphenyl)methanol with biological signaling pathways. While derivatives of similar
benzyl alcohols, such as p-hydroxybenzyl alcohol, have been investigated for their
neuroprotective effects through pathways like the INK/Jun/Caspase-3 cascade, such specific
data for (4-Phenoxyphenyl)methanol is not available.[10] The primary role of (4-
Phenoxyphenyl)methanol in the life sciences appears to be as a precursor for the synthesis
of biologically active molecules, where the final product, rather than the intermediate itself, is
the subject of pharmacological investigation.

Conclusion

(4-Phenoxyphenyl)methanol is a key chemical intermediate with well-defined
physicochemical properties and established synthetic routes. The reduction of 4-
phenoxybenzaldehyde and etherification reactions such as the Williamson and Ullmann
syntheses provide reliable methods for its preparation. While its direct biological activity and
engagement with signaling pathways are not yet characterized, its importance as a building
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block in the development of new chemical entities for pharmaceutical and other applications is
clear. This guide provides the necessary technical information for researchers and scientists to
effectively synthesize, handle, and utilize (4-Phenoxyphenyl)methanol in their research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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